N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide
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Overview
Description
Reagents: Acetyl chloride and propyl bromide.
Conditions: Nucleophilic substitution reactions in the presence of a base like sodium hydride.
Step 3: Coupling with Fluorinated Phenylacetamide
Reagents: 4-fluoro-3-methylphenylacetic acid, coupling agents like EDCI or DCC.
Conditions: Amidation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the acetyl and propyl groups. The final step involves the coupling of the pyrrolidine derivative with the fluorinated phenylacetamide.
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Step 1: Synthesis of Pyrrolidine Ring
Reagents: Starting materials such as 1,4-diketones or 1,4-diamines.
Conditions: Cyclization reactions under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carbonyl groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-chloro-3-methylphenyl)acetamide
- N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-bromo-3-methylphenyl)acetamide
- N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-iodo-3-methylphenyl)acetamide
Uniqueness
The uniqueness of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.
Properties
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-(4-fluoro-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-4-5-15-10-21(13(3)22)11-17(15)20-18(23)9-14-6-7-16(19)12(2)8-14/h6-8,15,17H,4-5,9-11H2,1-3H3,(H,20,23)/t15-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVYUPLAPJJCRR-RDJZCZTQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)CC2=CC(=C(C=C2)F)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)CC2=CC(=C(C=C2)F)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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